1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[4-(difluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O3/c19-11-1-5-14(6-2-11)24-10-13(9-16(24)25)23-18(26)22-12-3-7-15(8-4-12)27-17(20)21/h1-8,13,17H,9-10H2,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKQAFLXJHREJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and difluoromethoxyphenyl groups are then introduced through substitution reactions, often using reagents such as chlorinating agents and difluoromethoxyphenyl derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds .
Scientific Research Applications
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and activity at different biological receptors .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Used as a serotonin receptor agonist and pharmaceutical intermediate.
Trifluoromethyl phenyl sulfone: Known for its use in radical trifluoromethylation reactions.
Uniqueness
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea is unique due to its combination of a pyrrolidinone core with chlorophenyl and difluoromethoxyphenyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Biological Activity
The compound 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea is a complex organic molecule characterized by a unique structural arrangement that includes a pyrrolidinone ring and a urea functional group. This structure contributes to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological evaluation, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 340.76 g/mol. The presence of the 4-chlorophenyl and difluoromethoxy groups enhances its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the pyrrolidinone core.
- Introduction of the urea linkage.
- Substitution reactions to incorporate the chlorophenyl and difluoromethoxy groups.
In industrial settings, automated reactors and continuous flow systems can be employed to enhance efficiency during synthesis.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antiproliferative Activity : Studies have shown that derivatives of similar structures demonstrate significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent activity against these cell lines .
- Enzyme Inhibition : The compound may modulate enzyme activity, particularly in pathways related to cancer progression. For example, phenyl urea derivatives have been studied for their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 Values (μM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 | 2.39 ± 0.10 | |
| Antiproliferative | HCT-116 | 3.90 ± 0.33 | |
| IDO1 Inhibition | N/A | N/A |
Case Studies
- Anticancer Studies : A series of diaryl urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The studies revealed that modifications to the urea structure significantly impacted biological activity, with some compounds showing comparable efficacy to established anticancer drugs like sorafenib .
- Mechanistic Insights : Research into the mechanism of action has indicated that these compounds may interact with specific protein targets through hydrogen bonding and hydrophobic interactions, influencing cellular signaling pathways involved in proliferation and apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea, and what key intermediates should be prioritized?
- Methodological Answer : The compound can be synthesized via a two-step urea coupling strategy. First, prepare the 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine intermediate through reductive amination of 5-oxopyrrolidin-3-one with 4-chloroaniline. Second, react this intermediate with 4-(difluoromethoxy)phenyl isocyanate under inert conditions (e.g., THF, 0–5°C) using a base catalyst like DABCO to facilitate urea bond formation . Purity can be enhanced via recrystallization from ethanol/water mixtures.
Q. How can the structural integrity of this urea derivative be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : Confirm substitution patterns (e.g., pyrrolidinone carbonyl at ~170 ppm in NMR, urea NH protons at ~8–9 ppm in NMR).
- X-ray crystallography : Resolve the 3D conformation of the pyrrolidinone ring and urea linkage (as demonstrated in structurally related compounds like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) .
- HRMS : Verify molecular weight (expected [M+H]: ~422.1 Da).
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Test against serine proteases (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC), given structural similarities to known serine protease inhibitors like 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea .
- Cellular viability assays : Use HEK293 or SH-SY5Y cells to assess cytotoxicity (MTT assay) and rule out nonspecific effects.
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs)?
- Methodological Answer :
- Target preparation : Extract the α7 nAChR structure from the PDB (e.g., 7KOO). Remove water molecules and add polar hydrogens.
- Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) and assign partial charges.
- Docking : Use AutoDock Vina with a grid box centered on the orthosteric binding site. Analyze hydrogen bonds between the urea NH and receptor residues (e.g., Trp149) and π-π stacking with the 4-chlorophenyl group .
Q. How should researchers resolve contradictory IC values observed in enzymatic vs. cell-based assays?
- Methodological Answer : Contradictions may arise from:
- Cell permeability : Measure logP (HPLC-derived) to assess lipid solubility. If logP < 2, use prodrug strategies (e.g., esterification of polar groups).
- Metabolic instability : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., oxidative defluorination of the difluoromethoxy group) .
- Off-target effects : Perform a kinase panel screen (e.g., Eurofins KinaseProfiler) to identify unintended targets.
Q. What electrophysiological techniques validate the compound’s activity as a positive allosteric modulator (PAM) of ion channels?
- Methodological Answer :
- Patch-clamp electrophysiology : Use HEK cells expressing human α7 nAChRs. Apply acetylcholine (EC) to induce currents, then co-apply the compound at varying concentrations (1–100 µM). Measure potentiation of peak current amplitude.
- Data analysis : Calculate fold-change relative to baseline and compare to known PAMs like NS-1738 .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthesis Step | Characterization (NMR/HRMS) |
|---|---|---|
| 1-(4-Chlorophenyl)-5-oxopyrrolidin-3-amine | Reductive amination of 5-oxopyrrolidin-3-one | NMR (DMSO-d6): δ 7.45 (d, 2H), 6.65 (d, 2H), 3.80 (m, 1H), 3.20 (m, 2H) |
| 4-(Difluoromethoxy)phenyl isocyanate | Phosgenation of 4-(difluoromethoxy)aniline | FT-IR: 2270 cm (NCO stretch) |
Table 2 : In Vitro Pharmacological Profiling
| Assay Type | Protocol | Key Findings |
|---|---|---|
| Serine protease inhibition | Boc-QAR-AMC substrate, 37°C, pH 7.4 | IC = 12.3 ± 1.5 µM (n=3) |
| Cytotoxicity (MTT) | HEK293 cells, 48h exposure | CC > 100 µM (n=3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
